1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the ethoxy and methoxy substituents. Common reagents used in these reactions include hydrazine derivatives, ethyl esters, and methoxybenzene derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, using reducing agents like sodium borohydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens
Scientific Research Applications
1-(4-Ethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of ethoxy and methoxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A Blatter radical with unique magnetic properties.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Exhibits significant alpha1-adrenergic receptor affinity.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-15-10-8-14(9-11-15)23-13-12-17(24)19(22-23)20(25)21-16-6-4-5-7-18(16)26-2/h4-13H,3H2,1-2H3,(H,21,25) |
InChI Key |
YFWZHBHEJFJTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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